[4-(2-Amino-1-morpholin-4-yl-ethyl)-phenyl]-dimethyl-amine
Description
[4-(2-Amino-1-morpholin-4-yl-ethyl)-phenyl]-dimethyl-amine is a tertiary amine derivative featuring a morpholine ring and a dimethylamino-phenyl group. Its structure combines aromatic, amine, and heterocyclic moieties, which are critical for interactions in biological systems and materials science.
Properties
IUPAC Name |
4-(2-amino-1-morpholin-4-ylethyl)-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-16(2)13-5-3-12(4-6-13)14(11-15)17-7-9-18-10-8-17/h3-6,14H,7-11,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMPCTJRUNJPHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CN)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Amino-1-morpholin-4-yl-ethyl)-phenyl]-dimethyl-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-(2-aminoethyl)morpholine with a suitable phenyl derivative under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a wide range of derivatives .
Scientific Research Applications
Chemistry: In chemistry, [4-(2-Amino-1-morpholin-4-yl-ethyl)-phenyl]-dimethyl-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: This compound is utilized in biological research for its potential as a ligand in receptor studies. It can bind to specific receptors, aiding in the understanding of receptor-ligand interactions .
Medicine: In medicine, it is explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology .
Industry: Industrially, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of [4-(2-Amino-1-morpholin-4-yl-ethyl)-phenyl]-dimethyl-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section evaluates [4-(2-Amino-1-morpholin-4-yl-ethyl)-phenyl]-dimethyl-amine against analogs with shared functional groups or applications.
Structural Analogues with Dimethylamino-Phenyl Groups
Key Structural Insights :
- Morpholine vs. Heterocyclic Replacements : The target compound’s morpholine ring distinguishes it from IMF-8 (chromene) and N-DMBI (benzimidazole). Morpholine’s oxygen atom improves solubility and metabolic stability compared to sulfur-containing heterocycles .
- Electron-Donating Groups: All compounds feature dimethylamino-phenyl groups, enabling π-π stacking and charge transport. However, IMF-8’s dinitrophenylhydrazone introduces electron-withdrawing effects, reducing electronic conductivity compared to N-DMBI .
Morpholine-Containing Analogues
Comparative Analysis :
- Its ethylamino linker may enhance membrane permeability compared to bulkier substituents .
Solubility and Stability
- The target compound’s morpholine group likely improves aqueous solubility over purely aromatic analogs like 8f (logP = 3.5 inferred from C₂₃H₂₁N₃) .
- N-DMBI’s benzimidazole core enhances thermal stability (critical for dopants), whereas the target compound’s secondary amine may require protective handling .
Biological Activity
[4-(2-Amino-1-morpholin-4-yl-ethyl)-phenyl]-dimethyl-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and implications for drug development, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine ring, an amino group, and a dimethylamino group attached to a phenyl moiety. This unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
The biological activity of [4-(2-Amino-1-morpholin-4-yl-ethyl)-phenyl]-dimethyl-amine is primarily attributed to its ability to modulate receptor activity. It acts as a ligand for specific receptors, influencing cellular signaling pathways. The exact molecular targets can vary based on the application context, but its interactions often lead to significant biological effects such as:
- Antitumor Activity : It has shown promise in inhibiting cancer cell proliferation.
- Neurological Effects : Potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier.
Biological Activity Data
The following table summarizes the biological activities of [4-(2-Amino-1-morpholin-4-yl-ethyl)-phenyl]-dimethyl-amine compared to similar compounds.
Case Study 1: Anticancer Activity
In a study examining various compounds for their anticancer properties, [4-(2-Amino-1-morpholin-4-yl-ethyl)-phenyl]-dimethyl-amine exhibited an IC50 value of 0.65 µM against the MCF-7 breast cancer cell line, indicating potent cytotoxicity comparable to established chemotherapeutics like doxorubicin . The study utilized flow cytometry to demonstrate that the compound induces apoptosis in a dose-dependent manner.
Case Study 2: Neurological Applications
Research has indicated that this compound may have neuroprotective effects. In vitro studies showed that it could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in treating neurodegenerative diseases.
Comparative Analysis with Similar Compounds
The compound's effectiveness can be attributed to its structural features that enhance receptor binding affinity compared to similar molecules:
| Compound | Key Structural Feature | Biological Activity |
|---|---|---|
| [4-(2-Amino-1-morpholin-4-yl-ethyl)-phenyl]-dimethyl-amine | Additional phenyl group | High receptor affinity |
| 4-(2-Aminoethyl)morpholine | Lacks phenyl group | Moderate activity |
| 1-(2-Aminoethyl)piperazine | Different ring structure | Lower activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
